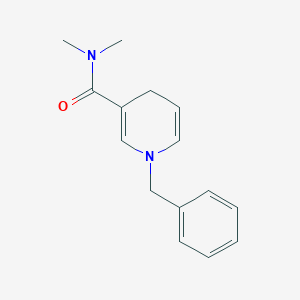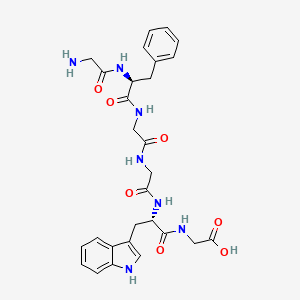
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom, along with dimethyl groups and a carboxamide functional group. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including calcium channel modulation, making it a significant structure in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions typically include refluxing in ethanol or another suitable solvent .
For industrial production, green synthetic methodologies are often employed to enhance yield and purity while minimizing environmental impact. These methods may involve the use of catalysts and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel modulator.
Medicine: It is investigated for its potential therapeutic applications, such as antihypertensive, anti-inflammatory, and neuroprotective effects.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By modulating these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium ion flux regulation .
Comparación Con Compuestos Similares
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridine derivatives .
Propiedades
Número CAS |
59547-43-2 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-benzyl-N,N-dimethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-16(2)15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-8,10,12H,9,11H2,1-2H3 |
Clave InChI |
WDQBKSDAKJWIFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)


phosphanium iodide](/img/structure/B14613819.png)
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
